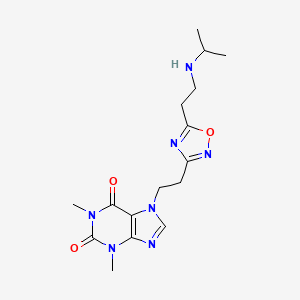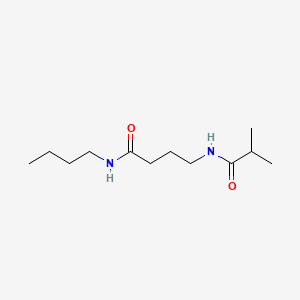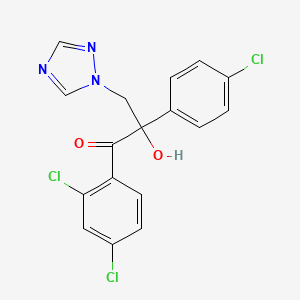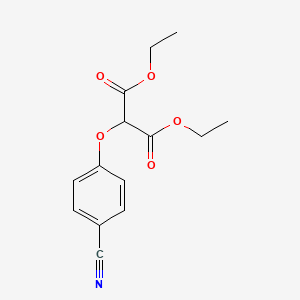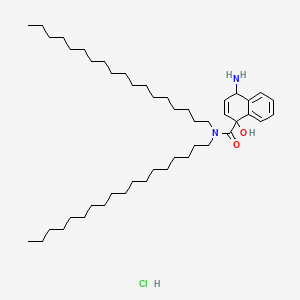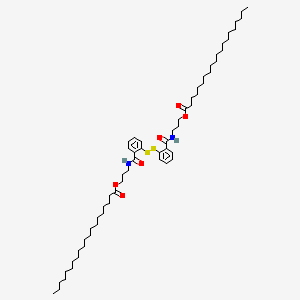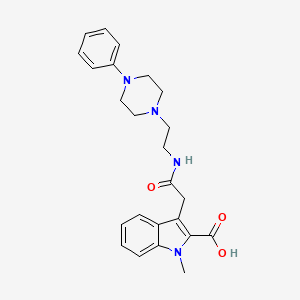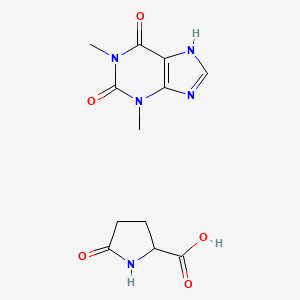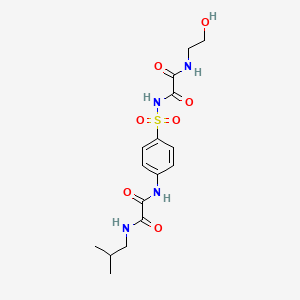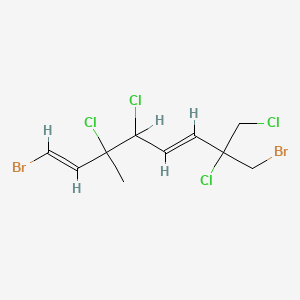
1,5-Octadiene, 1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oregonene A is a polyhalogenated monoterpene compound isolated from the Antarctic red alga Plocamium cartilagineum.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oregonene A involves several steps, starting with the extraction of the compound from the red alga Plocamium cartilagineum. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the pure compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for Oregonene A due to its complex structure and the challenges associated with its synthesis. Research is ongoing to develop more efficient synthetic routes that could potentially enable industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: Oregonene A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Oregonene A can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Oregonene A has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity of polyhalogenated monoterpenes.
Mechanism of Action
The mechanism of action of Oregonene A involves its interaction with cellular targets, leading to various biological effects. Studies have shown that Oregonene A can induce apoptosis (programmed cell death) in cancer cells by modulating specific signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary research suggests that Oregonene A may interact with proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Anverenes B-E: These are also polyhalogenated monoterpenes isolated from the same red alga .
Dendrillins B-D: These compounds are isolated from the Antarctic sponge Dendrilla membranosa and have similar cytotoxic properties.
Uniqueness of Oregonene A: Oregonene A stands out due to its unique chemical structure and the specific biological activities it exhibits. While similar compounds like anverenes and dendrillins also show cytotoxicity, Oregonene A’s specific interactions with cellular targets and its potential for drug development make it a compound of significant interest .
Properties
CAS No. |
62416-32-4 |
|---|---|
Molecular Formula |
C10H12Br2Cl4 |
Molecular Weight |
433.8 g/mol |
IUPAC Name |
(1E,5E)-1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-methylocta-1,5-diene |
InChI |
InChI=1S/C10H12Br2Cl4/c1-9(15,4-5-11)8(14)2-3-10(16,6-12)7-13/h2-5,8H,6-7H2,1H3/b3-2+,5-4+ |
InChI Key |
SJCGVABXUCTGDH-MQQKCMAXSA-N |
Isomeric SMILES |
CC(/C=C/Br)(C(/C=C/C(CCl)(CBr)Cl)Cl)Cl |
Canonical SMILES |
CC(C=CBr)(C(C=CC(CCl)(CBr)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


